

Technical Guide: Characterization & Synthesis of 3-(3,4-Dimethoxyphenyl)phenol

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)phenol

CAS No.: 1175871-36-9

Cat. No.: B6356891

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Executive Summary & Compound Identity

3-(3,4-Dimethoxyphenyl)phenol is a biphenyl derivative featuring a phenolic ring coupled to a veratrole (1,2-dimethoxybenzene) moiety. It serves as a critical intermediate in the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, and bioactive stilbenoid analogs (e.g., resveratrol and pterostilbene metabolites).

Physicochemical Profile

| Property | Data / Prediction |
|-------------------------|---|
| IUPAC Name | 3',4'-dimethoxy[1,1'-biphenyl]-3-ol |
| Molecular Formula | C ₁₄ H ₁₄ O ₃ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | Not widely indexed (Research Grade) |
| Predicted Melting Point | 92°C – 105°C (Estimated via SAR)* |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

*Note: The melting point is estimated based on the additive properties of its structural analogs: 3-phenylphenol (MP: 78°C) and 3,4-dimethoxybiphenyl (MP: 70°C). The addition of the hydroxyl group typically raises the lattice energy via hydrogen bonding.

Experimental Synthesis Protocol

To obtain an authentic sample for melting point determination, the compound is synthesized via a Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and purity.

Reagents & Stoichiometry[2]

- Aryl Halide: 3-Bromophenol (1.0 eq)
- Boronic Acid: 3,4-Dimethoxyphenylboronic acid (1.2 eq)
- Catalyst: Pd(PPh₃)₄ (3-5 mol%)
- Base: K₂CO₃ (2.0 eq)
- Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Procedure

- Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
- Dissolution: Dissolve 3-bromophenol and 3,4-dimethoxyphenylboronic acid in the solvent mixture. Degas the solution by bubbling Argon for 15 minutes.
- Catalysis: Add Pd(PPh₃)₄ and K₂CO₃.
- Reflux: Heat the mixture to 90°C under vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
- Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl (to neutralize the phenolate), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
- Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60, Gradient: 0-30% EtOAc in Hexane).
- Crystallization: Recrystallize the purified solid from minimal hot Ethanol/Hexane to obtain analytical-grade crystals.

Melting Point Determination Workflow

Accurate melting point determination is the primary method for validating the purity of the synthesized biphenyl.

Method A: Capillary Tube (Standard)

- Preparation: Pack 2-3 mm of the dried, pulverized sample into a glass capillary tube. Ensure the sample is compact.
- Ramp Rate: Heat the apparatus rapidly to 80°C, then reduce the heating rate to 1°C/minute.
- Observation: Record two temperatures:
 - T₁ (Onset): First visible liquid droplet.
 - T₂ (Clear Point): Complete liquefaction.
 - Acceptable Range: A range of <2°C indicates high purity (e.g., 98-99°C).

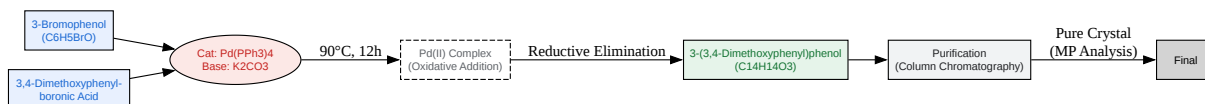
Method B: Differential Scanning Calorimetry (DSC)

For pharmaceutical-grade characterization, DSC provides the onset temperature and enthalpy of fusion.

- Pan: Aluminum, crimped (non-hermetic).
- Atmosphere: Nitrogen purge (50 mL/min).
- Ramp: 10°C/min from 40°C to 150°C.
- Data: The extrapolated onset temperature () is the thermodynamic melting point.

Visualizations

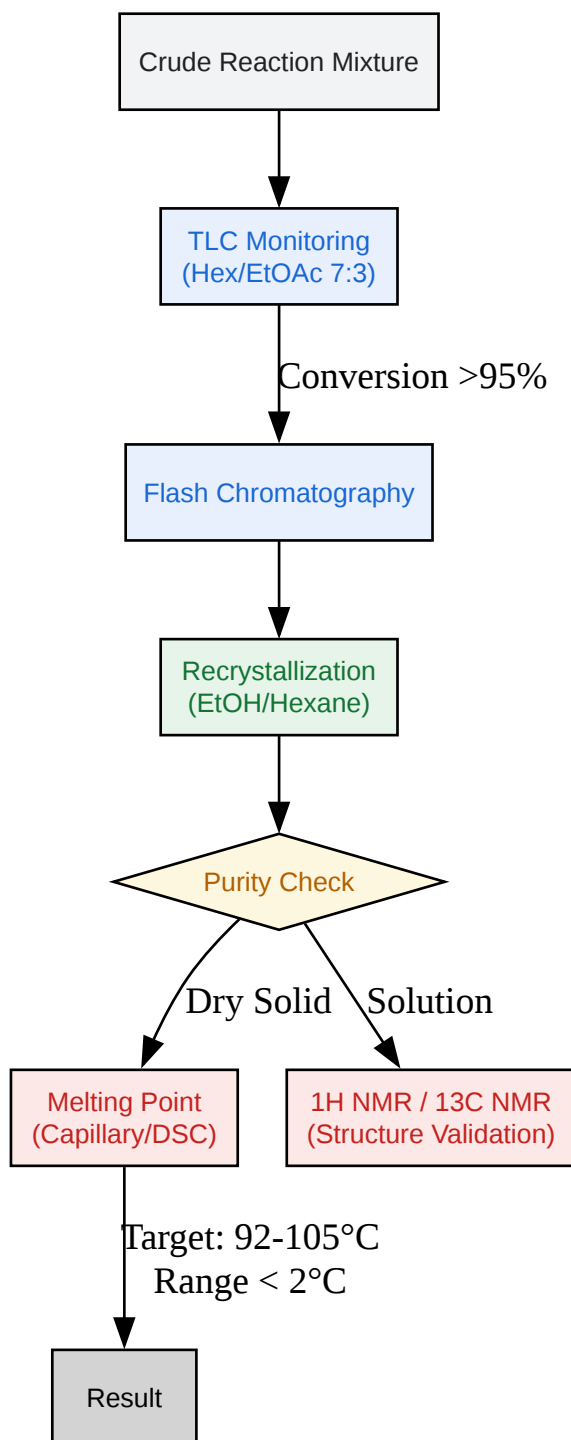
Figure 1: Synthesis Pathway (Suzuki-Miyaura Coupling)



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Caption: Palladium-catalyzed cross-coupling strategy to synthesize the target biphenyl with high regioselectivity.

Figure 2: Characterization Logic Flow



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Caption: Workflow for isolating the pure compound and validating its identity via melting point and NMR.

References

- Suzuki-Miyaura Coupling Methodology
 - Title: A scalable and green one-minute synthesis of substituted phenols.
 - Source: Royal Society of Chemistry (RSC) Advances.
 - URL:[[Link](#)]
- Analog Melting Point Data (3,4-Dimethoxybiphenyl)
 - Title: Microwave-Promoted Suzuki-Miyaura Cross-Coupling.
 - Source: Beilstein Journal of Organic Chemistry.
 - URL:[[Link](#)]
- Analog Melting Point Data (3-Phenylphenol)
 - Title: 3-Hydroxybiphenyl Safety Data Sheet.[1]
 - Source: Fisher Scientific.

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Sources

- [1. fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
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